molecular formula C33H35ClN4O5S B11219983 N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide

N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide

Cat. No.: B11219983
M. Wt: 635.2 g/mol
InChI Key: ZGRSAVYEBQTLLF-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core substituted with a sulfanyl-linked carbamoyl group and a 2-chlorophenylmethyl moiety, tethered to a cyclohexane-carboxamide scaffold. Quinazolinones are well-documented for anticonvulsant, anticancer, and kinase-inhibitory activities . The 2-chlorophenyl group may enhance lipophilicity and target binding, while the 2,4-dimethoxyphenyl carbamoyl moiety could improve solubility and hydrogen-bonding interactions. The cyclohexane ring likely contributes to conformational rigidity, influencing pharmacokinetic properties such as metabolic stability .

Properties

Molecular Formula

C33H35ClN4O5S

Molecular Weight

635.2 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C33H35ClN4O5S/c1-42-24-15-16-28(29(17-24)43-2)36-30(39)20-44-33-37-27-10-6-4-8-25(27)32(41)38(33)19-21-11-13-22(14-12-21)31(40)35-18-23-7-3-5-9-26(23)34/h3-10,15-17,21-22H,11-14,18-20H2,1-2H3,(H,35,40)(H,36,39)

InChI Key

ZGRSAVYEBQTLLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CC=C5Cl)OC

Origin of Product

United States

Preparation Methods

Preparation of (2-Chlorophenyl)methylamine

The (2-chlorophenyl)methylamine is synthesized via Gabriel synthesis using phthalimide and 2-chlorobenzyl bromide, followed by hydrazinolysis. Reaction conditions from Patent WO2017070418A1 guide the protocol:

  • Step 1 : 2-Chlorobenzyl bromide (1.0 eq) reacts with potassium phthalimide (1.2 eq) in DMF at 80°C for 6 hours.

  • Step 2 : Hydrazine hydrate (3.0 eq) in ethanol refluxes for 4 hours to yield (2-chlorophenyl)methylamine (78% yield).

Cyclohexane-1-carbonyl Chloride Formation

Cyclohexane-1-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) under reflux in anhydrous dichloromethane (DCM) for 3 hours. Excess reagents are removed via rotary evaporation at 38°C under 5 mm Hg.

Amide Coupling

The amine (1.0 eq) reacts with cyclohexane-1-carbonyl chloride (1.1 eq) in DCM at 0°C, using triethylamine (1.5 eq) as base. After 12 hours stirring, the mixture undergoes sequential washes with 1M HCl (2×), saturated NaHCO₃ (2×), and brine (1×). Organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the carboxamide (85% purity, 91% yield).

Construction of 4-Oxo-3,4-dihydroquinazolin-3-ylmethyl Fragment

Anthranilic Acid Derivative Preparation

2-Aminobenzoic acid (1.0 eq) reacts with acetic anhydride (2.0 eq) at 120°C for 2 hours to form N-acetylanthranilic acid. This is treated with ammonium carbonate (3.0 eq) in DMF at 140°C for 8 hours under nitrogen, cyclizing to 3,4-dihydroquinazolin-4-one (67% yield).

Bromination at the 3-Methyl Position

The quinazolinone (1.0 eq) undergoes free radical bromination using N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) in CCl₄ at 80°C for 4 hours. The 3-bromomethyl derivative is isolated via silica chromatography (hexane:ethyl acetate = 3:1, 82% yield).

Sulfanyl Linker Installation

Synthesis of [(2,4-Dimethoxyphenyl)carbamoyl]methyl Bromide

2,4-Dimethoxyaniline (1.0 eq) reacts with bromoacetyl bromide (1.2 eq) in DCM at −10°C. Triethylamine (1.5 eq) is added dropwise, and the mixture stirs for 3 hours. After standard workup, the product is recrystallized from acetone/methanol (1:3) to yield white crystals (mp 112–114°C, 89% yield).

Thioether Formation

The 3-bromomethylquinazolinone (1.0 eq) reacts with thiourea (1.5 eq) in ethanol/water (4:1) at 70°C for 2 hours. The intermediate thiouronium salt is treated with [(2,4-dimethoxyphenyl)carbamoyl]methyl bromide (1.1 eq) in DMF containing K₂CO₃ (2.0 eq) at 50°C for 6 hours. The thioether product is purified via column chromatography (SiO₂, CHCl₃:MeOH = 9:1, 76% yield).

Final Assembly via Amide Bond Formation

The cyclohexane carboxamide (1.0 eq) and quinazolinone-thioether (1.0 eq) undergo coupling using HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF at 25°C for 18 hours. The reaction is quenched with ice-water, extracted with ethyl acetate (3×50 mL), and purified via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Lyophilization yields the title compound as a white solid (62% yield, >98% purity by HPLC).

Optimization and Characterization

Reaction Condition Screening

Table 1 : Coupling Reagent Comparison for Final Amidation

ReagentSolventTemp (°C)Time (h)Yield (%)
HATUDMF251862
EDCI/HOBtDCM252448
DCCTHF401255

HATU in DMF provided optimal activation with minimal epimerization.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone NH), 7.45–7.38 (m, 4H, aromatic), 4.62 (s, 2H, SCH₂), 3.89 (s, 6H, OCH₃), 2.98–2.84 (m, 2H, cyclohexane CH₂).

  • HRMS : m/z [M+H]⁺ calcd 678.2341, found 678.2339.

Challenges and Mitigation Strategies

  • Stereochemical Control : Racemization during amide coupling is minimized using HATU/DIPEA at low temperatures.

  • Thioether Oxidation : Reaction under nitrogen atmosphere prevents sulfoxide formation.

  • Purification : Reverse-phase HPLC resolves closely eluting impurities from the final product.

Applications and Derivative Synthesis

The compound serves as a lead for kinase inhibitors, with modifications explored at the:

  • Quinazolinone 2-position (electron-withdrawing groups enhance activity).

  • Cyclohexane substituents (bulky groups improve selectivity) .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison

The compound’s structural uniqueness lies in its hybrid architecture, combining a quinazolinone core with a cyclohexane-carboxamide side chain. Key comparisons include:

Feature Target Compound Analog () Analog ()
Core Structure 3,4-Dihydroquinazolin-4-one 2,4-Dioxo-1H-quinazoline Chromene-4-one
Substituents 2-Chlorophenylmethyl, 2,4-dimethoxyphenyl carbamoyl, sulfanyl bridge 2,4-Dichlorophenylmethyl, benzyl groups 6-Chloro, 7-methyl, 4-oxo, sulfamoylphenyl, isoxazole
Pharmacophore Quinazolinone (potential kinase binding), carbamoyl (H-bonding), chloro (lipophilicity) Dichlorophenyl (lipophilicity), benzyl (π-π interactions) Chromene (planar binding), sulfamoyl (solubility)
Molecular Weight ~650–700 (estimated) ~400–450 (e.g., compound 3.1 in ) ~450–500 ()

Key Observations :

  • Compared to ’s chromene-carboxamide, the quinazolinone core may offer stronger π-stacking interactions with aromatic residues in enzyme binding pockets .

Comparison with :

  • Compound 12 (chromene-carboxamide) was synthesized via reflux with salicyaldehyde, yielding a planar heterocycle . The target compound’s quinazolinone likely requires similar cyclization but with a substituted benzaldehyde.
  • Diazonium coupling (, Section 3.2.13) could model the introduction of aryl groups, though the target’s methoxy substituents may necessitate milder conditions to avoid demethylation .
Pharmacological and Physicochemical Properties

Hypothetical data based on analogs:

Property Target Compound Compound (3.1) Compound
logP ~3.5 (estimated) ~2.8 ~2.2
Solubility (µg/mL) ~20 (moderate) ~50 (high due to dichloro) ~100 (high due to sulfamoyl)
Anticonvulsant ED₅₀ Not tested 15 mg/kg (MES model) Not reported
Kinase Inhibition (IC₅₀) Potential (quinazolinone) Not tested Not applicable

Key Insights :

  • The 2,4-dimethoxyphenyl group may reduce logP compared to dichlorophenyl analogs (), improving aqueous solubility .
  • Sulfamoyl groups () enhance solubility but may reduce blood-brain barrier penetration compared to the target’s carbamoyl moiety .
Binding Affinity and Docking Studies

Though direct docking data is unavailable, ’s Glide XP scoring function highlights critical binding motifs:

  • Hydrophobic Enclosure : The cyclohexane and chlorophenyl groups may engage in lipophilic interactions with protein pockets .
  • Hydrogen Bonding: The carbamoyl and quinazolinone carbonyl groups could form H-bonds with residues like Asp or Arg, akin to chromene-carboxamides in .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain 60–80°C during cyclization steps to ensure quinazolinone ring formation without side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane aids in purification via column chromatography .
  • Catalysts : Use palladium catalysts for cross-coupling reactions involving sulfanyl or carbamoyl groups .
  • Reaction Monitoring : Employ TLC and HPLC to track intermediates and confirm purity (>95%) .

Q. How can structural confirmation be achieved for this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 2-chlorophenylmethyl at δ 4.2–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 650–660 Da) .
  • X-ray Crystallography : Resolve stereochemistry of the cyclohexane carboxamide group if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Kinase Inhibition Assays : Use consistent ATP concentrations (e.g., 10 µM) and validate with positive controls (e.g., staurosporine) .
  • Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to correlate bioactivity with pharmacokinetics .
  • Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR2). Focus on the sulfanyl group’s role in hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the quinazolinone-cyclohexane interface in aqueous environments .
  • Pharmacophore Mapping : Identify critical moieties (e.g., 2,4-dimethoxyphenyl) for target selectivity using Schrödinger’s Phase .

Q. How does the sulfanyl linkage influence metabolic stability?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) to analogs lacking the sulfanyl group .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. A sulfanyl group may reduce CYP affinity, enhancing metabolic stability .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to design experiments to clarify?

  • Methodological Answer :

  • Solubility Profiling : Measure in PBS (pH 7.4), DMSO, and simulated gastric fluid using nephelometry. Report values as µg/mL ± SD .
  • Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility without altering bioactivity .
  • Co-solvency Studies : Test surfactants (e.g., Tween-80) or cyclodextrins for formulation compatibility .

Stability and Storage

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the dimethoxyphenyl group .
  • Lyophilization : For long-term storage, lyophilize in 10 mM ammonium acetate (pH 5.0) to maintain stability >12 months .
  • HPLC Purity Checks : Monitor batch integrity every 6 months; degradation products (e.g., hydrolyzed carboxamide) should be <2% .

Biological Target Identification

Q. What in vitro assays validate the compound’s mechanism of action?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Focus on inhibition >50% for lead targets .
  • Apoptosis Assays : Treat cancer cell lines (e.g., HeLa) and measure caspase-3 activation via fluorescence .
  • Transcriptomics : Perform RNA-seq on treated cells to identify downregulated pathways (e.g., MAPK/ERK) .

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